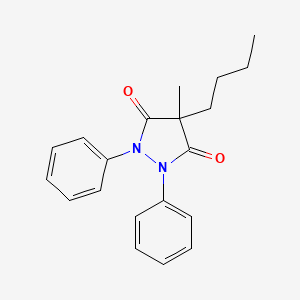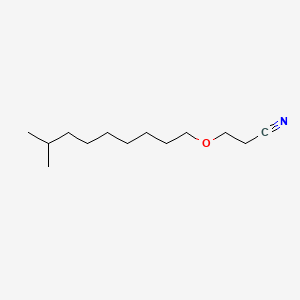
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is an organic compound that features a biphenyl structure with a hydroxy group at the 6th position and a pentanone chain at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and pentanone derivatives.
Hydroxylation: The biphenyl compound undergoes hydroxylation at the 6th position using reagents such as hydrogen peroxide or other oxidizing agents.
Coupling Reaction: The hydroxylated biphenyl is then coupled with a pentanone derivative through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride (AlCl3) under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 1-(6-Keto-biphenyl-3-yl)-pentan-1-one or 1-(6-Carboxy-biphenyl-3-yl)-pentan-1-one.
Reduction: Formation of 1-(6-Hydroxy-biphenyl-3-yl)-pentanol.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(4-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(6-Hydroxy-biphenyl-2-yl)-pentan-1-one
Uniqueness
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H18O2 |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-3-9-16(18)14-10-11-17(19)15(12-14)13-7-5-4-6-8-13/h4-8,10-12,19H,2-3,9H2,1H3 |
Clave InChI |
JEHIBLKJVDUTQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)


